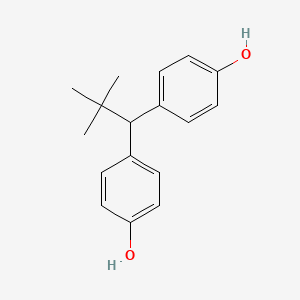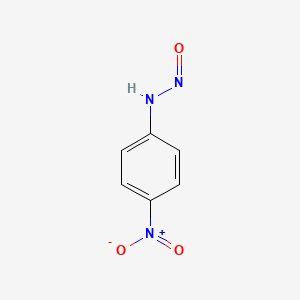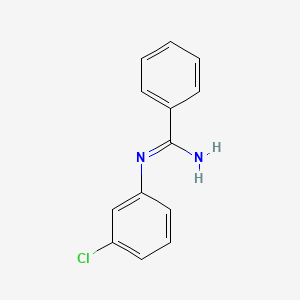![molecular formula C12H16O2S2 B14656496 1-[4-(2-Oxopentylidene)-1,3-dithietan-2-ylidene]pentan-2-one CAS No. 52835-67-3](/img/structure/B14656496.png)
1-[4-(2-Oxopentylidene)-1,3-dithietan-2-ylidene]pentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-Oxopentylidene)-1,3-dithietan-2-ylidene]pentan-2-one is an organic compound characterized by its unique structure, which includes a dithietane ring and a pentanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Oxopentylidene)-1,3-dithietan-2-ylidene]pentan-2-one typically involves the reaction of a suitable ketone with a dithietane precursor. One common method involves the condensation of 2-oxopentanal with 1,3-propanedithiol in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the dithietane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(2-Oxopentylidene)-1,3-dithietan-2-ylidene]pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, especially in the presence of strong nucleophiles like Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-Oxopentylidene)-1,3-dithietan-2-ylidene]pentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[4-(2-Oxopentylidene)-1,3-dithietan-2-ylidene]pentan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The dithietane ring and the ketone groups play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiane: Similar structure but lacks the oxopentylidene and pentanone moieties.
1,3-Dithiolane: Contains a dithiolane ring instead of a dithietane ring.
Pentan-2-one: Simple ketone without the dithietane ring.
Uniqueness
1-[4-(2-Oxopentylidene)-1,3-dithietan-2-ylidene]pentan-2-one is unique due to the presence of both a dithietane ring and a pentanone moiety, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
52835-67-3 |
|---|---|
Molekularformel |
C12H16O2S2 |
Molekulargewicht |
256.4 g/mol |
IUPAC-Name |
1-[4-(2-oxopentylidene)-1,3-dithietan-2-ylidene]pentan-2-one |
InChI |
InChI=1S/C12H16O2S2/c1-3-5-9(13)7-11-15-12(16-11)8-10(14)6-4-2/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
ICTIUDJQVDWHFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C=C1SC(=CC(=O)CCC)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


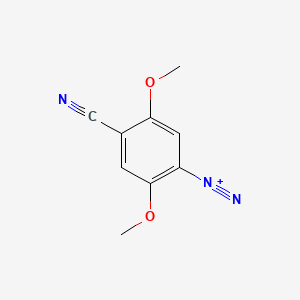


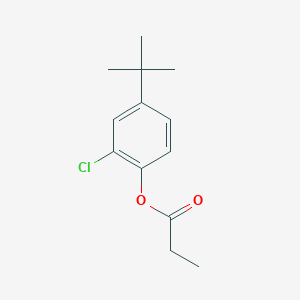
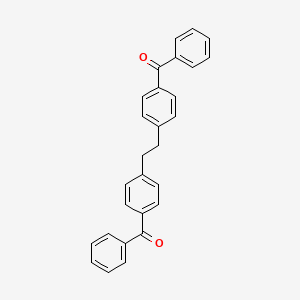

![N-[(Pyrrolidin-1-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14656463.png)
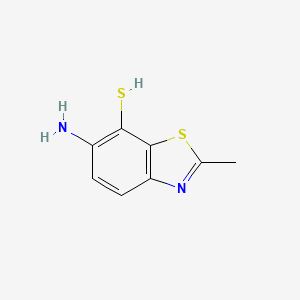
![3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B14656482.png)
